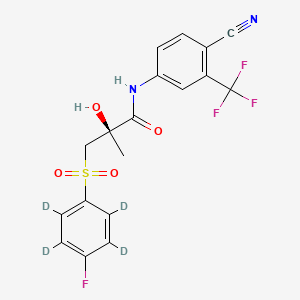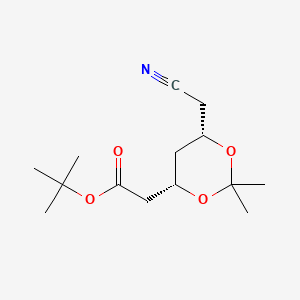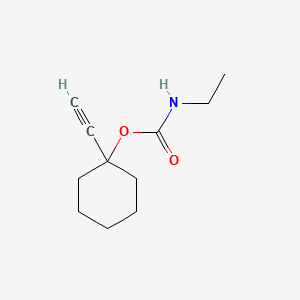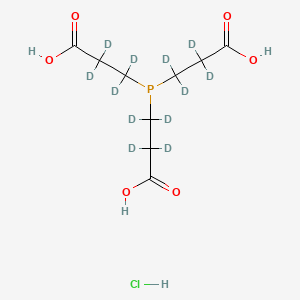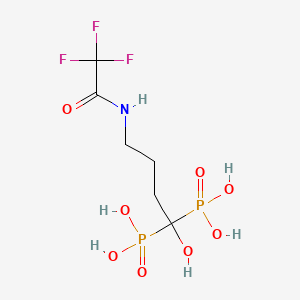
N-Trifluoroacetyl Alendronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trifluoroacetyl Alendronic Acid is a chemical compound with the molecular formula C6H12F3NO8P2 and a molecular weight of 345.10 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-Trifluoroacetyl Alendronic Acid is represented by the formula C6H12F3NO8P2 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
The molecular weight of N-Trifluoroacetyl Alendronic Acid is 345.10, and its molecular formula is C6H12F3NO8P2 . Additional physical and chemical properties are not provided in the search results.科学的研究の応用
Role in Osteoporosis Treatment
Alendronate, including its variant N-Trifluoroacetyl Alendronic Acid, is extensively studied and utilized in the management of osteoporosis. It is recognized for its efficacy in reducing the risk of fractures, particularly in postmenopausal women. Alendronate's action is centered on inhibiting bone resorption, which is mediated by its effect on osteoclasts, thereby leading to an increase in bone mineral density (BMD) and a consequent reduction in fracture risk. The significant impact of alendronate on osteoporosis management is underscored by landmark studies such as the Fracture Intervention Trial (FIT) and subsequent research extending its clinical indications (Prinsloo & Hosking, 2006).
Comparative Efficacy in Osteoporosis
Alendronate's comparative efficacy in osteoporosis treatment has been evaluated against other bisphosphonates and osteoporosis treatments. For instance, alendronate has been found to significantly increase BMD and reduce the incidence of fractures when compared to other treatments like calcium or salmon calcitonin, highlighting its potent anti-resorptive effects. Such comparative studies reinforce alendronate's role as a key therapeutic agent in osteoporosis management (Jeal, Barradell, & McTavish, 1997).
Treatment Optimization and Drug Holidays
The long-term use of alendronate has led to discussions about the optimization of treatment duration to balance efficacy and minimize the risk of adverse effects such as atypical femur fractures and osteonecrosis of the jaw. This has given rise to the concept of "drug holidays" for bisphosphonates, including alendronate, especially after extended periods of treatment. The discontinuation of alendronate after more than five years is considered, with subsequent patient reassessment to determine the need for resumption of therapy based on fracture risk and BMD levels (Anagnostis et al., 2017).
Environmental and Health Concerns
While not directly related to N-Trifluoroacetyl Alendronic Acid, it's important to note the broader environmental and health concerns associated with perfluoroalkyl substances (PFAS), which share structural similarities with N-Trifluoroacetyl groups. PFAS, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been scrutinized for their persistence, bioaccumulation, and potential adverse health effects. Research in this area underscores the need for careful consideration of the environmental and health impacts of fluorinated compounds (Lau, Butenhoff, & Rogers, 2004).
将来の方向性
While specific future directions for N-Trifluoroacetyl Alendronic Acid are not mentioned in the search results, there is ongoing research into the enantiodiscrimination of N-trifluoroacetyl (N-TFA) and N-acetyl (N-Ac) derivatives of amino acids . This could potentially open up new avenues for research and application of N-Trifluoroacetyl Alendronic Acid.
特性
IUPAC Name |
[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCTQDHXBOUOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652686 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetyl Alendronic Acid | |
CAS RN |
1076199-48-8 |
Source


|
| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)
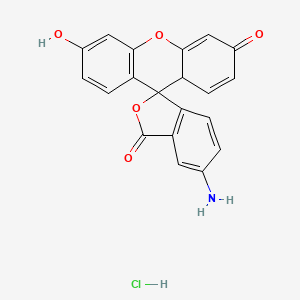
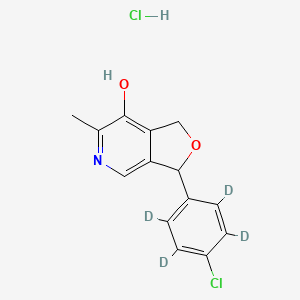
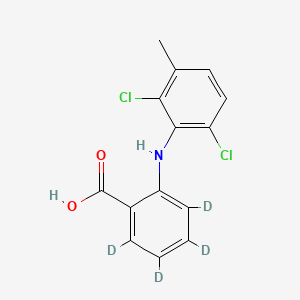
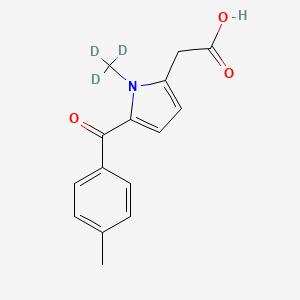
![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)
